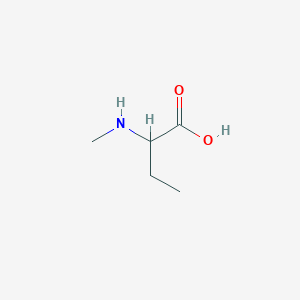

2-(Methylamino)butanoic acid

Übersicht

Beschreibung

2-(Methylamino)butanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid . It exists in two enantiomeric forms, ®- and (S)-2-methylbutanoic acid . It is a minor constituent of Angelica archangelica and the perennial flowering plant valerian (Valeriana officinalis), where it co-occurs with valeric acid and isovaleric acid .

Synthesis Analysis

Racemic 2-methylbutanoic acid can readily be prepared by a Grignard reaction using 2-chlorobutane and carbon dioxide . It was the target of the first enantioselective synthesis in 1904 when the German chemist W. Marckwald heated ethyl (methyl)malonic acid with the chiral base brucine and obtained an optically active product mixture .Molecular Structure Analysis

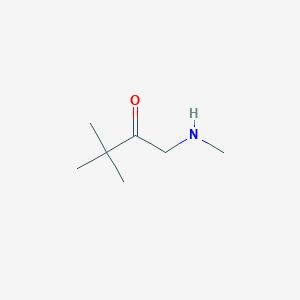

The molecular formula of this compound is C5H11NO2 . It contains total 21 bond(s); 8 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

The reaction kinetics and products of related compounds have been studied. For example, the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol has been measured, identifying various products and yields, and discussing potential reaction mechanisms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.61 . The physical form of this compound is powder .Wissenschaftliche Forschungsanwendungen

- Copper Corrosion Inhibition A novel inhibitor compound, Methyl 3-((2-mercaptophenyl)imino)butanoate, was synthesized for copper protection. This application is crucial in preventing copper corrosion in industrial systems, extending the lifespan of copper-based components.

Nitrosamine Impurities Control in Pharmaceuticals

Safety and Hazards

2-(Methylamino)butanoic acid is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is suspected of damaging fertility and the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or in contact with skin .

Zukünftige Richtungen

Nitrosamine impurities are known to be mutagenic and carcinogenic, very small exposure of these impurities can lead to cancer . These impurities may be formed and get incorporated into drug substance or drug product through reagent, catalyst, solvent or raw materials used in the process of manufacturing . Therefore, future research could focus on developing methods to avoid the formation of these impurities in the manufacturing process .

Wirkmechanismus

Target of Action

2-(Methylamino)butanoic acid, also known as 2-methylamino-butyric acid , is a small molecule with the chemical formula C5H11NO2 It’s structurally related to branched-chain amino acids (bcaas) and branched-chain fatty acids , which are known to interact with various enzymes and receptors in the body .

Mode of Action

BCAAs are known to undergo transamination reactions catalyzed by branched-chain aminotransferase (BCAT), converting them into branched-chain ketoacids . This process could potentially be influenced by this compound.

Biochemical Pathways

BCAAs are known to be involved in protein synthesis and energy production . They are metabolized into branched-chain ketoacids via the action of BCAT, and these ketoacids are further metabolized via the branched-chain ketoacid dehydrogenase complex .

Pharmacokinetics

A study has shown that similar compounds can significantly reduce blood phenylalanine levels , suggesting that they are absorbed and metabolized in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

BCAAs are known to play important roles in protein synthesis and energy production in cells . They are also involved in the regulation of blood sugar levels, the maintenance of muscle tissues, and the support of immune function .

Action Environment

The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of enzymes involved in the metabolism of BCAAs can be affected by changes in pH and temperature . Additionally, the presence of other molecules can influence the binding of this compound to its targets.

Eigenschaften

IUPAC Name |

2-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJAWZCYNRBZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

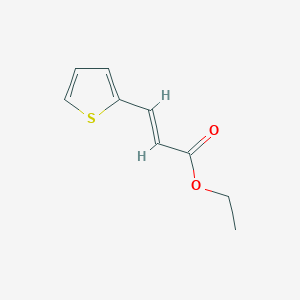

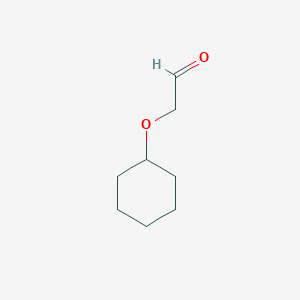

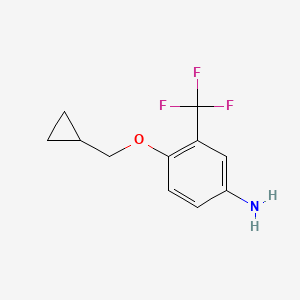

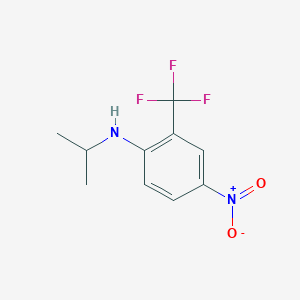

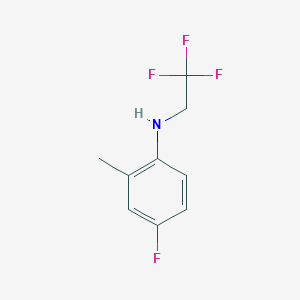

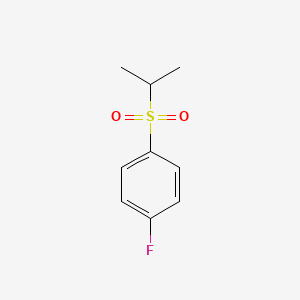

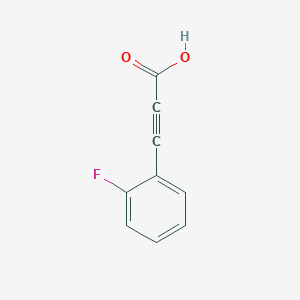

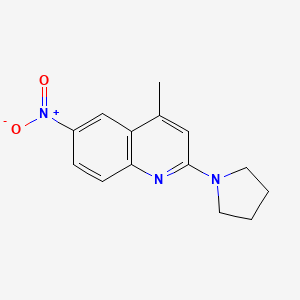

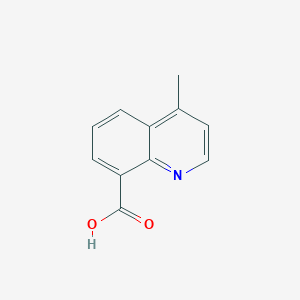

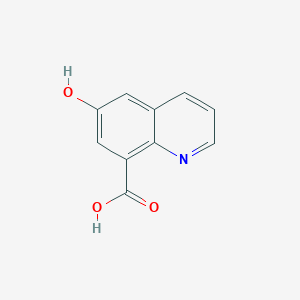

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.